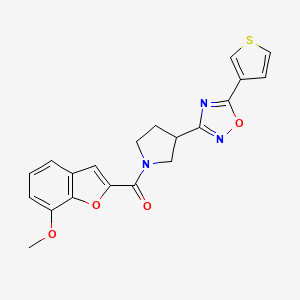

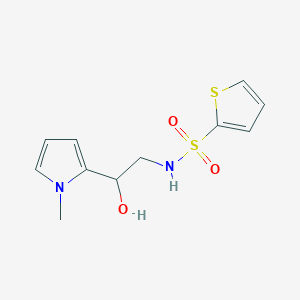

![molecular formula C18H18ClN3OS B2552705 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide CAS No. 1396787-11-3](/img/structure/B2552705.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are often used in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzothiazole ring, as well as the acetamide group. Benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .Scientific Research Applications

Antitumor Applications

- New N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized, displaying promising antitumor and antioxidant activities. Some of these compounds have shown significant cytotoxicity against various cancer cell lines, highlighting their potential as antitumor agents (Hamama et al., 2013).

- Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings. Selected compounds exhibited considerable anticancer activity against several cancer cell lines, emphasizing the role of benzothiazole structure in pharmacophoric groups for antitumor activities (Yurttaş et al., 2015).

Antimicrobial Applications

- Compounds with a 2-(5-chlorobenzo[d]thiazol-2-ylimino)-5-((3-(p-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-one structure were prepared and screened for antibacterial, antifungal, and antimycobacterial activities. These synthesized compounds showed moderate to excellent activity against selected strains, indicating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Synthesis and Chemical Properties

- The synthesis and characterization of various derivatives of benzothiazole and thiadiazole have been explored, revealing their complex structures and potential for further modification to enhance their biological activities. For instance, the synthesis of N-aryl-2-chloroacetamides as doubly electrophilic building blocks for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products highlights the versatility of these compounds in generating novel chemical entities with potential biological applications (Janardhan et al., 2014).

Ligand-Protein Interactions and Photovoltaic Efficiency

- A study on the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including their interactions with ligand proteins and their potential in photovoltaic efficiency modeling, indicates a multifaceted application of these compounds beyond conventional drug discovery. These findings suggest applications in dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) activities, demonstrating the compounds' capabilities in energy conversion and electronic devices (Mary et al., 2020).

Future Directions

properties

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c1-12(13-7-4-3-5-8-13)20-16(23)11-22(2)18-21-17-14(19)9-6-10-15(17)24-18/h3-10,12H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSFPEYQCUGTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)